Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Beschreibung

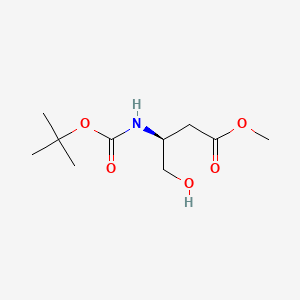

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, a hydroxyl group at the 4-position, and a methyl ester at the carboxyl terminus. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry, particularly for introducing β-amino alcohol motifs or hydroxy-substituted side chains into target molecules . The Boc group enhances stability during synthetic procedures, while the hydroxyl group enables hydrogen bonding and functionalization opportunities.

Eigenschaften

IUPAC Name |

methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Chiral Induction

The synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate often begins with chiral precursors to ensure stereochemical fidelity. A common approach employs (S)-4-hydroxyglutamic acid or its derivatives as starting materials. The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine functionality, preventing undesired side reactions during subsequent steps.

In one protocol, (S)-4-hydroxyglutamic acid is dissolved in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. Boc anhydride (Boc₂O) is added dropwise at ≤30°C to form the Boc-protected intermediate. The reaction is monitored via thin-layer chromatography (TLC), with typical yields exceeding 80% after aqueous workup and recrystallization.

Key Reaction Conditions:

Esterification and Purification

Following Boc protection, the carboxylic acid moiety is esterified using methanol in the presence of dicyclohexylcarbodiimide (DCC). This step is conducted in tetrahydrofuran (THF) under inert conditions, with reaction completion confirmed by TLC. Post-reaction filtration removes DCU (dicyclohexylurea), and the crude product is concentrated under reduced pressure. Final purification via silica gel chromatography (eluent: 30% ethyl acetate/hexane) yields the title compound with >95% enantiomeric excess (ee).

Asymmetric Catalytic Hydrogenation

Enantioselective Reduction of β-Keto Esters

An alternative route involves asymmetric hydrogenation of β-keto esters using chiral catalysts. For example, methyl 3-(Boc-amino)-4-oxobutanoate is subjected to hydrogenation with a Ru-BINAP catalyst system. This method achieves high stereocontrol, with the (S)-configuration favored due to the catalyst’s chiral environment.

Hydrogenation Parameters:

Post-Hydrogenation Workup

The hydrogenated product is treated with 0.5 N HCl to quench residual catalyst, followed by extraction with ethyl acetate. Washing with sodium carbonate and brine ensures removal of acidic impurities. Drying over sodium sulfate and solvent evaporation yields the crude hydroxy ester, which is further purified via recrystallization from ethanol/water.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

For cost-sensitive applications, racemic methyl 3-(Boc-amino)-4-hydroxybutanoate can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-isomer untouched. After reaction completion, the mixture is filtered, and the (S)-enantiomer is isolated via fractional distillation or chromatography.

Enzymatic Resolution Efficiency:

| Parameter | Value | Source |

|---|---|---|

| Enzyme Loading | 10–20 wt% | |

| Acyl Donor | Vinyl acetate | |

| ee (Product) | ≥99% | |

| Conversion | 45–50% |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase peptide synthesis (SPPS) techniques have been adapted for this compound production. Wang resin-bound Boc-protected amino acids are esterified with methanol using DCC/HOBt activation. After coupling, the product is cleaved from the resin with trifluoroacetic acid (TFA), yielding the free hydroxy ester.

SPPS Parameters:

| Parameter | Value | Source |

|---|---|---|

| Resin | Wang resin (1.0 mmol/g) | |

| Coupling Agent | DCC/HOBt | |

| Cleavage Reagent | 95% TFA in DCM | |

| Purity | >90% |

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance scalability. In one setup, Boc protection and esterification are performed in tandem within a microreactor. Precise temperature control (25±2°C) and residence time (30 minutes) minimize side reactions, achieving 85% yield with 99% ee.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected amino esters, substituted derivatives, and oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Protective Group in Peptide Chemistry

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate serves as a Boc-protected amino acid in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is widely utilized to protect the amino group during the synthesis of peptides, allowing for selective reactions without interference from the amine functionality. This enhances the efficiency of the synthesis process and enables the formation of complex peptide structures with high purity and yield .

Drug Development

Pharmaceutical Applications

The compound is instrumental in the development of pharmaceutical agents, particularly those targeting specific biological pathways. Its structural characteristics allow it to act as a building block for various bioactive molecules, including analogs of known drugs. Research has indicated that derivatives of this compound can lead to the creation of novel therapeutics aimed at treating conditions such as neurological disorders and metabolic diseases .

Biotechnology

Engineering Proteins and Enzymes

In biotechnology, this compound is utilized in the engineering of proteins and enzymes. It aids in the production of biologically active molecules that are crucial for various applications, including enzyme catalysis and protein engineering. This compound's ability to stabilize protein structures makes it valuable in developing biocatalysts for industrial processes .

Neuroscience Research

Investigating Neurological Disorders

The compound has been explored in studies related to neurotransmitter systems, contributing to a better understanding of neurological disorders such as Alzheimer’s disease. Its derivatives have shown promise in enhancing mitochondrial function and reducing oxidative stress in neuronal cells, which are critical factors in neurodegeneration . Research indicates that compounds derived from this compound can improve cognitive functions in animal models through mechanisms that protect against mitochondrial damage .

Cosmetic Formulations

Potential in Skincare Products

Research has also investigated the application of this compound in cosmetic formulations. Its amino acid properties may enhance skin health by promoting hydration and improving skin barrier function. These attributes make it a candidate for inclusion in skincare products aimed at anti-aging and skin repair .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of the desired product .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Boc-Amino vs. Methylamino/Methyl Groups: The Boc group in this compound provides steric protection for the amine, enabling selective deprotection during multi-step syntheses. In contrast, compounds like Methyl 1-(methylamino)cyclobutanecarboxylate () feature a methylamino group, which is less sterically hindered but more reactive, limiting its utility in complex syntheses .

- Hydroxyl vs. Phenyl/Carbamoyl Groups: The hydroxyl group at the 4-position enhances hydrophilicity and hydrogen-bonding capacity, making this compound suitable for aqueous-phase reactions. Conversely, the phenyl group in (S)-3-(Boc-amino)-4-phenylbutanoic acid () increases lipophilicity, favoring membrane permeability in drug candidates . The carbamoyl group in (S)-3-(Boc-amino)-4-carbamoylbutyric acid () improves solubility and metabolic stability, critical for prodrug development .

Biologische Aktivität

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a significant compound in organic synthesis, particularly in the preparation of peptides and other complex molecules. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group serves as a protecting agent for the amino functionality, enabling selective reactions at other sites within the molecule. This compound is primarily utilized in organic synthesis and biochemical research due to its ability to modify amino groups without interference from other functional groups.

Target of Action : The compound primarily targets amino groups in biochemical reactions, acting as a protecting group for amines, which are known to be strong nucleophiles and bases.

Mode of Action : The action involves converting the amino group into a carbamate structure through a nucleophilic addition-elimination reaction. This transformation allows for further modifications of other functional groups within the molecule without compromising the integrity of the amino group.

Biochemical Pathways : The addition of the Boc group facilitates various biochemical pathways involving amines. For instance, it enhances the stability and reactivity of amino acids during peptide synthesis .

The following table summarizes key biochemical properties and reactions associated with this compound:

Applications in Research

This compound has diverse applications across several fields:

- Chemistry : It serves as a building block for synthesizing peptides and complex organic molecules.

- Biology : The compound is utilized to study enzyme mechanisms and protein interactions, providing insights into biochemical processes .

- Medicine : It acts as an intermediate in pharmaceutical synthesis, particularly for biologically active compounds such as β3-amino acids that have therapeutic potential .

- Industry : Used in producing fine chemicals and specialty materials due to its versatility in chemical transformations.

Case Studies

-

Synthesis of β3-Amino Acids :

A study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents, providing a safer alternative while achieving high yields (up to 85%) . The resulting β3-amino acids exhibit significant biological activity, being components in various drugs. -

Peptide Synthesis Applications :

This compound has been employed in synthesizing peptide mimetics that demonstrate enhanced stability against enzymatic degradation. This characteristic is crucial for developing orally bioavailable therapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, and how are key functional groups protected during synthesis?

- Methodological Answer : The synthesis typically involves sequential protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. For example, Boc protection can be achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) . Subsequent steps may include esterification of the carboxylic acid group using methanol under acidic or catalytic conditions. The hydroxyl group often remains unprotected unless competing reactions necessitate temporary protection (e.g., silyl ethers). Purification typically employs reverse-phase chromatography (C18 columns) or silica gel chromatography, depending on polarity .

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is critical for separating enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - COSY and NOESY, can confirm spatial arrangements of protons adjacent to chiral centers. Optical rotation measurements compared to literature values provide additional validation .

Advanced Research Questions

Q. What reaction conditions optimize enantiomeric excess in the synthesis of this compound, particularly during key steps like epoxide formation or reduction?

- Methodological Answer : Enantioselective reduction of ketone intermediates (e.g., using lithium tri-tert-butoxyaluminum hydride) under strictly anhydrous conditions enhances stereochemical control . Temperature modulation (e.g., –78°C for kinetically controlled reductions) and chiral auxiliaries (e.g., Evans oxazolidinones) can further improve selectivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to avoid over-reduction or racemization .

Q. How do conflicting reports on the stability of Boc-protected intermediates in this compound synthesis arise, and what analytical methods resolve these discrepancies?

- Methodological Answer : Stability variations often stem from residual acidic impurities or moisture. Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25°C vs. 40°C) with LC-MS monitoring can identify degradation pathways (e.g., Boc deprotection or ester hydrolysis). Conflicting data may arise from differences in purification (e.g., residual solvents in silica gel vs. C18 purification); thus, Karl Fischer titration for water content and NMR (if fluorinated reagents are used) are recommended for troubleshooting .

Q. In peptide coupling reactions, how does the Boc group in this compound influence reactivity, and what strategies prevent undesired side reactions?

- Methodological Answer : The Boc group suppresses nucleophilic reactivity of the amine during ester hydrolysis or hydroxyl group activation. For coupling, the Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with a mild base (e.g., NaHCO₃). To avoid N-terminal racemization during deprotection, low-temperature (–10°C) and short reaction times (<1 hr) are advised. Compatibility with coupling reagents (e.g., HATU, DCC) should be validated via LC-MS to detect urea byproducts .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for this compound synthesis across different methodologies?

- Methodological Answer : Yield variations often arise from differences in workup protocols (e.g., extraction efficiency) or purification methods. Systematic comparison of isolation techniques (e.g., liquid-liquid extraction vs. column chromatography) under identical reaction conditions is critical. For example, reverse-phase chromatography (as in ) may recover polar byproducts better than silica gel, artificially inflating yields. Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides accurate yield assessments independent of isolation losses .

Methodological Best Practices

Q. What advanced analytical techniques are essential for characterizing this compound in complex matrices, such as crude reaction mixtures?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 2D NMR (HSQC, HMBC) resolves overlapping signals in crowded spectra. For quantifying trace impurities, ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) offers superior sensitivity over UV-based methods. X-ray crystallography remains the gold standard for absolute stereochemical assignment if suitable crystals can be grown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.